molecular formula C16[13C]6H23N3O4·HCl B602454 Erlotinib-13C6 Hydrochloride CAS No. 1210610-07-3

Erlotinib-13C6 Hydrochloride

Cat. No.: B602454
CAS No.: 1210610-07-3
M. Wt: 435.82
InChI Key:
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Description

Erlotinib-13C6 Hydrochloride is a labeled form of Erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Erlotinib. The labeling with carbon-13 (^13C) allows for precise tracking and analysis in various biological systems .

Scientific Research Applications

Erlotinib-13C6 Hydrochloride is widely used in scientific research, including:

    Chemistry: Used to study reaction mechanisms and pathways involving Erlotinib.

    Biology: Employed in cell culture studies to investigate the effects of Erlotinib on cellular processes.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of Erlotinib in the body.

    Industry: Applied in the development of new formulations and delivery systems for Erlotinib

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Erlotinib-13C6 Hydrochloride involves the incorporation of carbon-13 into the Erlotinib molecule. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, followed by purification and characterization to ensure the correct incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Erlotinib-13C6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Mechanism of Action

Erlotinib-13C6 Hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of EGFR, and the pathways affected include the MAPK and PI3K/AKT pathways .

Comparison with Similar Compounds

Uniqueness: Erlotinib-13C6 Hydrochloride is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in biological systems. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with unlabeled compounds .

Properties

IUPAC Name

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-WQQMTWEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678644
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210610-07-3
Record name N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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